![molecular formula C16H15ClN2O3S B2402265 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 942011-40-7](/img/structure/B2402265.png)
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
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Overview
Description
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- Significance : Compound 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) shows promise in preclinical models without causing undesirable CNS effects .
- Application : The compound has been used in the catalytic protodeboronation of pinacol boronic esters, enabling efficient transformations in organic synthesis .
- Findings : Further studies are needed to understand its mechanism of action and potential clinical applications .
- Significance : Imidazole-containing compounds often exhibit diverse biological activities, including antimicrobial and antifungal properties .
- Importance : Thiophenes serve as building blocks in drug discovery. For instance, 2-butylthiophene is used in anticancer agents, while 2-octylthiophene contributes to anti-atherosclerotic agents .
Glycine Transporter 1 (GlyT1) Inhibition
Catalytic Protodeboronation
Antibacterial Activity
Synthesis of Imidazole-Containing Compounds
Thiophene Derivatives
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Thiazole derivatives, which share a common structural motif with the compound , have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit certain kinases , while others have been reported to inhibit the glycine transporter 1 (GlyT1) .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One compound with a similar structure was reported to have good plasma exposure and sufficient plasma-to-brain penetration in rats .
Result of Action
Similar compounds have been reported to exhibit significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including reaction temperature and the presence of different acid-binding agents .
properties
IUPAC Name |
3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-5-1-4-12(10-13)16(20)18-14-6-2-7-15(11-14)19-8-3-9-23(19,21)22/h1-2,4-7,10-11H,3,8-9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDUVYGGTHJQFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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